
6-chloro-N-methylnicotinamide
Overview
Description
6-Chloro-N-methylnicotinamide (CAS: 54189-82-1), with the IUPAC name 6-chloro-N-methylpyridine-3-carboxamide, is a neonicotinoid insecticide metabolite and transformation product. It is structurally characterized by a pyridine ring substituted with a chlorine atom at position 6 and a methylcarboxamide group at position 2. Key physicochemical properties include:
- Molecular formula: C₇H₇ClN₂O
- Molecular weight: 170.596 g/mol
- Density: 1.264 g/cm³
- Boiling point: 347.6°C
- Flash point: 164.0°C .
This compound is frequently detected as a degradation byproduct of imidacloprid, a widely used neonicotinoid pesticide. Environmental studies report its presence in air and dust samples near agricultural sites, though typically below detection limits (0.004–0.009 µg/L in air; 0.07–0.36 ng/g in dust) . Its low environmental persistence suggests rapid degradation or adsorption to organic matter.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-methylnicotinamide typically involves the reaction of 2-chloronicotinoyl chloride with methylamine. The process is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products:
Substitution: Derivatives with different substituents replacing the chlorine atom.
Reduction: Corresponding amines.
Oxidation: Various oxidized forms depending on the conditions used.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 6-chloro-N-methylnicotinamide typically involves the reaction of 2-chloronicotinoyl chloride with methylamine in the presence of a base like triethylamine, often using tetrahydrofuran as a solvent. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, which makes it versatile for further chemical modifications.
Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules. This role is crucial in developing new pharmaceuticals and agrochemicals.
Biology
Research has indicated that this compound may exhibit biological activities , particularly in enzyme interactions. It has been studied for its potential effects on cellular pathways, which could lead to new insights into metabolic processes and disease mechanisms.
Medicine
The compound has been investigated for its therapeutic properties , notably:
- Anti-inflammatory Activities : Studies suggest potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation through specific biochemical pathways .
Environmental Impact
Recent studies have identified this compound as a photodegradation byproduct of neonicotinoids in aquatic environments. Understanding its environmental behavior is essential for assessing the ecological risks associated with pesticide use .
Case Study 1: Antimicrobial Activity
A study explored various analogs of pyridine carboxamides, including this compound, demonstrating significant antifungal activity against Botrytis cinerea. The findings suggest that modifications to the chemical structure can enhance biological efficacy .
Case Study 2: Antimalarial Research
In efforts to develop new antimalarial therapies, high-throughput screening identified compounds related to the dihydroquinazolinone scaffold that showed activity against Plasmodium falciparum. While not directly tested, structural similarities suggest potential applications for this compound in targeting similar pathways .
Mechanism of Action
The mechanism of action of 6-chloro-N-methylnicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key compounds structurally related to 6-chloro-N-methylnicotinamide, highlighting differences in substituents, properties, and applications:
Key Differences and Implications
Functional Group Variations
- Amide vs. Ester : The amide group in this compound confers greater resistance to hydrolysis compared to ester-containing analogs like methyl 6-chloronicotinate. This stability may explain its detection as a persistent metabolite in environmental samples .
Environmental Behavior
- Persistence : this compound is less persistent than urea-based metabolites (e.g., imidacloprid urea) due to its amide group’s susceptibility to microbial degradation .
- Detection Trends : Unlike 6-chloronicotinic acid, which is highly water-soluble and mobile in aquatic systems, this compound’s moderate lipophilicity favors adsorption to soil and dust particles .
Research Findings and Data Tables
Physicochemical Properties Comparison
Property | This compound | 6-Chloronicotinamide | Methyl 6-chloronicotinate |
---|---|---|---|
Molecular Weight | 170.596 | 156.57 | 171.58 |
LogP (Predicted) | 1.2 | 0.7 | 1.5 |
Water Solubility (mg/L) | 1,200 | 2,500 | 850 |
Primary Application | Pesticide metabolite | Synthesis precursor | Pharmaceutical intermediate |
Environmental Detection Levels
Compound | Air (µg/L) | Dust (ng/g) | Study Context | |
---|---|---|---|---|
This compound | <0.004–0.009 | <0.07–0.36 | Households near bioenergy plants | |
Imidacloprid Urea | 0.012–0.045 | 1.2–4.8 | Agricultural regions |
Biological Activity
6-Chloro-N-methylnicotinamide (6-CMNA) is a chlorinated derivative of nicotinamide, characterized by a chlorine atom at the sixth position of the pyridine ring and a methyl group attached to the nitrogen atom in the amide functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Structural Characteristics :
- Chlorine substitution enhances reactivity.
- Methyl group on nitrogen contributes to its biological activity.
Comparison with Related Compounds
Compound Name | Chlorine Substituent | Methyl Group on Nitrogen | Biological Activity |
---|---|---|---|
This compound | Yes | One | Kinase inhibition potential |
Nicotinamide | No | None | Vitamin B3 properties |
N,N-Dimethylnicotinamide | No | Two | Similar to nicotinamide |
6-Bromo-N-methylnicotinamide | Yes (bromine) | One | Potentially similar activity |
Biological Activity
Research indicates that 6-CMNA exhibits notable biological activities, particularly as an inhibitor of specific protein kinases. Protein kinases play crucial roles in various signaling pathways that regulate cell proliferation and differentiation. The inhibition of these kinases suggests potential therapeutic implications for treating diseases characterized by dysregulated kinase activity, including certain cancers .
- Kinase Inhibition :
-
Methylation Processes :
- The compound is likely involved in methylation processes due to its structural similarity to N-methylnicotinamide, which impacts DNA and histone epigenetic modifications .
- N-Methylnicotinamide has demonstrated significant effects on cellular processes, including decreasing tumorigenesis and chemoresistance .
-
Cellular Effects :
- While specific cellular effects of 6-CMNA are not fully elucidated, related compounds have shown promising results in modulating cellular functions .
Case Studies and Research Findings
- Inhibition Studies :
-
Biochemical Analysis :
- Investigations into the biochemical properties of 6-CMNA revealed its potential role in controlling methylation capacity within cells, thereby influencing epigenetic modifications .
-
Therapeutic Implications :
- The unique properties of 6-CMNA position it as a promising lead compound for developing new therapeutic agents targeting specific kinases or other biomolecular interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-N-methylnicotinamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves chloro-substitution and N-methylation of nicotinamide derivatives. Key parameters include solvent selection (e.g., dichloromethane or acetonitrile), temperature (80–120°C), and reaction time (6–24 hours). Yields can reach 75–86% under controlled conditions. Characterization should include IR (to confirm amide C=O stretch at ~1650 cm⁻¹), MS (for molecular ion [M+H]⁺), and NMR (¹H/¹³C for chlorine-induced deshielding and methyl group integration) .
Q. How can researchers validate the identity and purity of this compound in synthesized samples?
- Methodology : Combine orthogonal techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : Compare ¹H NMR chemical shifts (e.g., methyl singlet at δ ~3.0 ppm) and ¹³C NMR (amide carbonyl at δ ~170 ppm) with literature.
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .
Q. What are the primary degradation pathways of this compound in aqueous environments?
- Methodology : Conduct hydrolysis studies under varying pH (acidic/neutral/alkaline) and monitor via LC-MS/MS. Major products include 6-chloro-nicotinaldehyde and imidazolidinone derivatives. Use kinetic modeling (pseudo-first-order) to determine half-lives. Conflicting metabolite reports (e.g., single vs. multiple products) necessitate cross-validation with authentic standards .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
- Methodology : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals : HOMO-LUMO gaps to estimate reactivity.
- Thermochemical data : Atomization energies (accuracy ±2.4 kcal/mol) using exact-exchange terms for improved precision .
Q. How should researchers resolve contradictions in reported metabolite profiles of this compound across studies?
- Methodology :
- Systematic Reanalysis : Reproduce degradation experiments using standardized protocols (pH, temperature, light exposure).
- High-Resolution MS : Differentiate isobaric metabolites (e.g., 6-chloro-nicotinic acid vs. imidacloprid urea) via exact mass (<5 ppm error).
- Statistical Meta-Analysis : Pool data from multiple studies (e.g., Zheng & Liu [10], Liu et al. [44]) to identify outliers and consensus pathways .
Q. What experimental designs are recommended for assessing the environmental persistence of this compound in soil systems?
- Methodology :
- Microcosm Studies : Incubate soil samples with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues.
- QSAR Modeling : Corporate logP (lipophilicity) and soil sorption coefficients (Kd) to predict mobility.
- Ecotoxicity Assays : Use Folsomia candida (springtails) or Eisenia fetida (earthworms) to measure LC₅₀ values, ensuring compliance with OECD guidelines .
Q. Methodological Best Practices
- Data Contradiction Analysis : Apply Grubbs’ test to identify outliers in metabolite studies. Use Bayesian statistics to weigh evidence from conflicting reports .
- Reproducibility : Document reaction conditions (solvent purity, catalyst batches) and analytical instrument parameters (column type, MS ionization mode) per FAIR data principles .
- Ethical Compliance : Adhere to non-medical research use declarations, especially when sourcing analogs like 4,6-dichloro-N-methoxy-N-methylnicotinamide .
Properties
IUPAC Name |
6-chloro-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYOMDZKXMQLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494337 | |
Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54189-82-1 | |
Record name | 6-Chloro-N-methylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54189-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, 6-chloro-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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